7-Methyl-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

7-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 1133-31-9) is a bicyclic indanone derivative featuring a 7-methyl substitution on the indene ring and a carboxylic acid group at the 1-position. With a molecular formula of C11H10O3 and a molecular weight of 190.19 g/mol, it is a member of the indane-1-carboxylic acid class, a scaffold recognized in medicinal chemistry for its utility in producing biologically active derivatives.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 1133-31-9
Cat. No. B3059683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid
CAS1133-31-9
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1=C2C(CC(=O)C2=CC=C1)C(=O)O
InChIInChI=1S/C11H10O3/c1-6-3-2-4-7-9(12)5-8(10(6)7)11(13)14/h2-4,8H,5H2,1H3,(H,13,14)
InChIKeyDNUXLYCNEUZECP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 7-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 1133-31-9): A Specialized Indanone-Carboxylic Acid Scaffold


7-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 1133-31-9) is a bicyclic indanone derivative featuring a 7-methyl substitution on the indene ring and a carboxylic acid group at the 1-position [1]. With a molecular formula of C11H10O3 and a molecular weight of 190.19 g/mol, it is a member of the indane-1-carboxylic acid class, a scaffold recognized in medicinal chemistry for its utility in producing biologically active derivatives [2]. The compound is also known as 4-methyl-1-indanone-3-carboxylic acid and was assigned the National Cancer Institute (NCI) screening number NSC 151705, confirming its historical inclusion in systematic biological evaluation libraries [1].

Why 7-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic Acid Cannot Be Simply Replaced by a Generic Indane Analog


The specific 7-methyl substitution pattern on the 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid scaffold creates a unique electronic and steric environment that fundamentally differentiates it from its unsubstituted parent compound (CAS 29427-69-8) and other positional isomers [1]. This methyl group influences the molecule's calculated lipophilicity (XLogP3-AA of 1.3), which directly impacts membrane permeability, protein binding, and metabolic stability—parameters that are critical for both in vitro assay consistency and downstream in vivo pharmacokinetics [1]. Since these properties are intrinsic to the substitution pattern, the compound cannot be interchanged with its 5-methyl, 6-methyl, or des-methyl analogs without altering the pharmacological profile of the resulting derivatives or lead series [2].

Quantitative Differentiation Evidence for 7-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS 1133-31-9)


Differentiation in Lipophilicity: LogP Comparison Between the 7-Methyl Analog and the Unsubstituted Parent

The introduction of a methyl group at the 7-position increases the calculated lipophilicity (XLogP3-AA) of the indanone-carboxylic acid scaffold from 1.1 for the unsubstituted parent (3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, CAS 29427-69-8) to 1.3 for the 7-methyl derivative [1][2]. This quantitative shift in LogP is significant for procurement decisions, as it indicates the 7-methyl compound will have measurably different partitioning behavior in biphasic systems and biological membranes, altering its suitability for specific assay formats or absorption profiles.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Molecular Weight and Structural Differentiation from Common Indanone Intermediates

The target compound possesses a molecular weight of 190.19 g/mol, which is 14.01 g/mol greater than its direct des-methyl analog (176.17 g/mol for CAS 29427-69-8) and 44.03 g/mol greater than the ketone-only fragment 7-methyl-1-indanone (CAS 39627-61-7, MW 146.19 g/mol) [1][2]. This mass difference corresponds precisely to the additional methyl and carboxylic acid functional groups, confirming its unique position as a bifunctional intermediate that incorporates both a ketone and a carboxylic acid handle for divergent synthetic elaboration.

Chemical Synthesis Building Block Procurement Fragment-Based Drug Design

Historical Inclusion in the NCI Developmental Therapeutics Program (DTP) Screening Library

The compound's assignment of NSC number 151705 by the National Cancer Institute's Developmental Therapeutics Program (DTP) constitutes a qualitative differentiator, as it signifies that this specific structure was selected for biological evaluation in the NCI's standardized 60-cell-line anticancer screening panel, a process that inherently involves comparison with tens of thousands of other compounds [1]. While specific IC50 data from this screen is not publicly disclosed in the available non-excluded sources, the NSC designation itself is a documented marker that the compound met the DTP's initial criteria for structural novelty and drug-like properties, distinguishing it from the vast majority of indane analogs that were never assigned an NSC number.

Anticancer Drug Discovery High-Throughput Screening Compound Procurement

Optimal Application Scenarios for 7-Methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylic Acid Based on Differentiated Properties


Medicinal Chemistry Lead Optimization Requiring Modulated Lipophilicity

When a lead series based on the indane-1-carboxylic acid scaffold requires fine-tuning of LogP to improve membrane permeability or reduce off-target binding, the 7-methyl analog (XLogP3-AA = 1.3) provides a calculated +0.2 LogP increment over the unsubstituted scaffold (XLogP3-AA = 1.1) [1]. This is a deliberate, quantifiable step rather than an empirical guess, allowing medicinal chemists to rationally select this building block for structure-activity relationship (SAR) studies aimed at increasing compound lipophilicity without introducing a new heteroatom or significantly increasing molecular weight.

Divergent Synthesis of Indane-Based Compound Libraries

The compound's bifunctional nature—containing both a ketone at position 3 and a carboxylic acid at position 1, each capable of independent derivatization—makes it a superior choice over 7-methyl-1-indanone (which lacks the acid handle) or 3-oxo-indane-1-carboxylic acid (which lacks the methyl group) for constructing diverse compound libraries through parallel synthesis [1]. The 7-methyl group further adds a chiral center when the cyclopentanone ring is reduced, enabling the exploration of stereochemical SAR.

Academic Screening in Anticancer or Public-Interest Drug Discovery Programs

For academic groups seeking to avoid commercial redundancy in their screening collections, the compound's designation as NSC 151705 confirms its prior evaluation in the NCI 60-cell-line panel [1]. Procurement is therefore justified not for primary screening against the NCI panel (which has already been performed), but for use as a reference standard, a synthetic intermediate for next-generation analogs, or for testing in alternative disease models not covered by the NCI panel.

Quote Request

Request a Quote for 7-Methyl-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.